molecular formula C17H13N3O B5854231 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde

9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde

Cat. No. B5854231
M. Wt: 275.30 g/mol
InChI Key: FYSAWKRHQHVHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde, also known as MIBC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. MIBC is a versatile compound that can be synthesized using various methods, and its unique chemical structure has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has also been found to have antimicrobial and antifungal properties, with potential applications in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde in lab experiments is its versatility. It can be synthesized using various methods and has a wide range of potential applications in scientific research. However, one limitation is that 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde. One area of interest is its potential as a fluorescent probe for detecting DNA and RNA. Further studies are needed to explore the mechanism of action of 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde and its potential applications in the treatment of cancer, bacterial, and fungal infections. Additionally, research could focus on developing more efficient synthesis methods for 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde and exploring its potential as a starting material for the synthesis of other compounds.
Conclusion
In conclusion, 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde is a versatile compound that has potential applications in scientific research. Its unique chemical structure has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study. While there are limitations to working with 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde in lab experiments, its potential applications make it a valuable compound for researchers in various fields.

Synthesis Methods

9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde can be synthesized using various methods, including the reaction of 2-phenyl-1H-imidazole with 2-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-phenyl-1H-imidazole with 2-methylbenzaldehyde and ammonium acetate in acetic acid. Both methods result in the formation of 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde with a yield of around 50-60%.

Scientific Research Applications

9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has also been found to have potential as a fluorescent probe for detecting DNA and RNA.

properties

IUPAC Name

4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-19-13-9-5-6-10-14(13)20-15(11-21)16(18-17(19)20)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSAWKRHQHVHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5661134

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.